molecular formula C7H9NO4S2 B2819729 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide CAS No. 2241142-37-8

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide

Cat. No. B2819729
M. Wt: 235.27
InChI Key: FHVBIRQMHQOAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide” is a chemical compound with a molecular weight of 254.71 . It is closely related to “5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde”, which has a molecular weight of 184.22 .


Molecular Structure Analysis

The InChI code for “5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide” is 1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Cerebrovascular and Anticonvulsant Applications

A notable application of thiophene sulfonamide derivatives is in the field of cerebrovascular research and as anticonvulsant agents. For instance, a study by Barnish et al. (1981) explores the cerebrovasodilatory effects of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, identifying compounds with significant anticonvulsant activities. This research highlights the potential of these compounds in increasing cerebral blood flow, an essential aspect of addressing cerebrovascular diseases and epilepsy management Barnish et al., 1981.

Urease Inhibition and Antibacterial Properties

Thiophene sulfonamide derivatives also exhibit antibacterial properties and urease inhibition activities, as demonstrated by Noreen et al. (2017). The study reports the synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions, showing significant urease inhibition and antibacterial activities. These findings suggest the utility of thiophene sulfonamide derivatives in developing new antibacterial agents and treatments for diseases caused by urease-producing bacteria Noreen et al., 2017.

Solubilization and Micellar Media Interaction

Another research focus is the interaction of thiophene derivatives with micellar solutions, as investigated by Saeed et al. (2017). This study explores the solubilization of thiophene derivatives by anionic surfactant solutions, revealing insights into the thermodynamics of micellization and binding capacities. Such studies are crucial for understanding the physicochemical properties of thiophene sulfonamides and their potential applications in drug delivery systems Saeed et al., 2017.

properties

IUPAC Name

5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVBIRQMHQOAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CS2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide

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